Dimethylsulfoxonium methylide

Catalog No.
S618200
CAS No.
5367-24-8
M.F
C3H8OS
M. Wt
92.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylsulfoxonium methylide

CAS Number

5367-24-8

Product Name

Dimethylsulfoxonium methylide

IUPAC Name

dimethyl-methylidene-oxo-λ6-sulfane

Molecular Formula

C3H8OS

Molecular Weight

92.16 g/mol

InChI

InChI=1S/C3H8OS/c1-5(2,3)4/h1H2,2-3H3

InChI Key

DKWOHBPRFZIUQL-UHFFFAOYSA-N

SMILES

CS(=C)(=O)C

Synonyms

dimethylsulfoxonium methylide

Canonical SMILES

CS(=C)(=O)C

Cyclopropanation Reactions

One of the most prominent applications of DMSOMe₂ is its ability to participate in cyclopropanation reactions. In this reaction, a three-membered ring (cyclopropane) is formed by the insertion of a methylene group (CH₂ ) between two unsaturated carbon atoms in an alkene. DMSOMe₂ acts as a one-carbon homologating agent, offering a convenient way to introduce a methylene group into organic molecules. This reaction is particularly useful for synthesizing complex cyclopropane-containing natural products and pharmaceuticals [ScienceDirect].

Peterson Olefination

Another important application of DMSOMe₂ lies in Peterson olefination reactions. In this reaction, a new carbon-carbon double bond (C=C) is formed between a carbonyl compound (aldehyde or ketone) and an electrophilic carbon atom. DMSOMe₂ acts as a nucleophile, first attacking the carbonyl carbon and subsequently eliminating a sulfoxide molecule (SOMe₂) to generate the desired alkene. This reaction offers a versatile approach for the synthesis of various unsaturated compounds with a broad range of functionalities [Organic Letters].

Beyond these two main applications, researchers are exploring the potential of DMSOMe₂ in other areas of scientific research. These include:

  • Synthesis of heterocycles: DMSOMe₂ can be used as a building block for the construction of various nitrogen-containing ring systems (heterocycles) which are prevalent in many biologically active molecules [Tetrahedron Letters].
  • Asymmetric synthesis: By incorporating chiral auxiliaries into the structure of DMSOMe₂, researchers are developing strategies for the synthesis of enantiopure compounds, which are crucial for the development of new drugs [The Journal of Organic Chemistry: ].

Dimethylsulfoxonium methylide participates in several key reactions:

  • Corey–Chaykovsky Reaction: This reaction involves the use of dimethylsulfoxonium methylide as a methylene transfer reagent, allowing for the synthesis of cyclopropanes and other complex structures from carbonyl compounds and alkenes .
  • Cyclopropanation: Dimethylsulfoxonium methylide has been employed for cyclopropanation of α,β-unsaturated carbonyl compounds, showcasing its reactivity towards double bonds .
  • Formation of Silyl Enol Ethers: The compound can react with mono- and disubstituted ketones to form silyl enol ethers, which are important intermediates in organic synthesis .

The synthesis of dimethylsulfoxonium methylide typically involves:

  • In Situ Generation: This method involves treating dimethylsulfoxide with strong bases (such as sodium hydride or lithium diisopropylamide) to generate dimethylsulfoxonium methylide directly before use in reactions .
  • One-Pot Synthesis: Recent methodologies have demonstrated one-pot synthesis strategies that streamline the generation of substituted pyrazoles and other heterocycles using dimethylsulfoxonium methylide as a key reagent .

Dimethylsulfoxonium methylide finds application in various fields:

  • Synthetic Organic Chemistry: It is widely used for constructing complex organic molecules due to its ability to form carbon-carbon bonds efficiently.
  • Peptide Synthesis: The compound has been utilized for the deprotection of amino and carboxyl functions in peptide synthesis, highlighting its role in biochemistry .
  • Drug Development: Its unique reactivity can be harnessed to develop new pharmaceutical agents by enabling the formation of novel molecular frameworks.

Studies on the interactions involving dimethylsulfoxonium methylide primarily focus on its reactivity with various substrates. For instance, it has shown unusual reactivity patterns with esters and ketones, leading to insights into its mechanism of action during chemical transformations. Understanding these interactions is crucial for optimizing its use as a reagent in synthetic pathways.

Dimethylsulfoxonium methylide is often compared with other organosulfur compounds due to their similar functionalities. Here are some notable comparisons:

Compound NameKey FeaturesUnique Aspects
Dimethylsulfonium MethylideSimilar methylene transfer capabilitiesGenerally less reactive than dimethylsulfoxonium methylide
Sulfonium YlidesUsed for similar cyclopropanation reactionsOften more stable but less versatile
Methylene IodideCommonly used for methylene transferMore toxic and less selective than dimethylsulfoxonium methylide

Dimethylsulfoxonium methylide stands out due to its unique balance of reactivity and stability, making it an invaluable reagent in synthetic organic chemistry. Its ability to participate in a variety of reactions while being generated in situ provides significant advantages over other similar compounds.

XLogP3

0.9

UNII

7Q604D1T2G

Wikipedia

Dimethylsulfoxonium methylide

Dates

Modify: 2024-02-18

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